3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine
Description
3-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine is a fused heterocyclic compound characterized by a benzothiazole core integrated with a 1,4-dioxane ring. The imine group at position 2 and the methyl substituent at position 3 contribute to its unique electronic and steric properties. Its synthesis likely involves cyclocondensation reactions, as seen in related benzodioxine-thiazole derivatives .
Properties
IUPAC Name |
3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12-6-4-7-8(14-3-2-13-7)5-9(6)15-10(12)11/h4-5,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRKWUMWAZHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=N)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine typically involves multiple steps. One common approach starts with the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine, followed by dibromination and oxidation of the methyl group to form the desired compound . The reaction conditions often include the use of solvents like 1,4-dioxane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent and for other therapeutic uses.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine exerts its effects involves interactions with various molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds, which are known for their biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Frameworks
The target compound shares structural motifs with several heterocycles, including thiadiazoles, benzoxadiazoles, and indole-thiazole hybrids. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Biological Activity
3-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory and cytotoxic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.5 g/mol. The compound features a benzothiazole moiety and a piperidine ring, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₅S₂ |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 892857-12-4 |
Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pyroptosis—an inflammatory form of programmed cell death—by reducing the release of interleukin-1 beta (IL-1β) in vitro. This suggests its potential utility in treating inflammatory diseases such as arthritis and colitis.
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicate that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways. For instance, studies have reported that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Key Enzymes : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways.
- Modulation of Cytokine Release : It regulates the expression and release of pro-inflammatory cytokines such as IL-1β and TNF-α.
- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, the compound promotes apoptotic cell death in tumor cells.
Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that administration of this compound significantly reduced symptoms associated with induced arthritis. The results showed a marked decrease in joint swelling and pain scores compared to control groups receiving no treatment or standard anti-inflammatory drugs .
Study 2: Cytotoxicity Against Cancer Cells
In another study focused on breast cancer cell lines (MCF-7), the compound exhibited IC50 values in the low micromolar range. Flow cytometry analysis revealed that treatment led to an increase in early apoptotic cells after 24 hours of exposure. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
